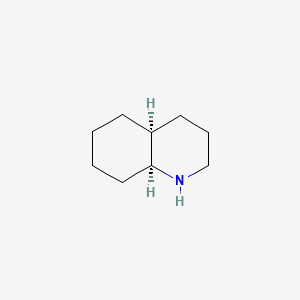
Rac-(4aR,8aR)-decahydroquinoline
Overview
Description
Rac-(4aR,8aR)-decahydroquinoline is a hydrogenated derivative of quinoline, characterized by its saturated bicyclic structure. This compound, with the molecular formula C₉H₁₇N, is known for its unique stereochemistry, where the hydrogen atoms are arranged in a cis configuration. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, decahydro-, cis- typically involves the hydrogenation of quinoline under specific conditions. One common method is the catalytic hydrogenation using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the decahydro derivative.
Industrial Production Methods
In an industrial setting, the production of quinoline, decahydro-, cis- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,8aR)-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with unique functional groups and properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Rac-(4aR,8aR)-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of quinoline, decahydro-, cis- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its functional groups. For example, some derivatives may inhibit enzyme activity, while others may act as receptor agonists or antagonists.
Comparison with Similar Compounds
Rac-(4aR,8aR)-decahydroquinoline can be compared with other similar compounds, such as:
Quinoline, decahydro-, trans-: This isomer has a different stereochemistry, leading to distinct chemical and physical properties.
DL-trans-Decahydroquinoline: Another stereoisomer with unique characteristics.
Quinoline, decahydro-: The fully hydrogenated form without specific stereochemistry.
The uniqueness of quinoline, decahydro-, cis- lies in its specific cis configuration, which imparts distinct reactivity and interaction profiles compared to its trans and non-stereospecific counterparts.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
POTIYWUALSJREP-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCCN2 |
Canonical SMILES |
C1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














